molecular formula C22H23FN2O7 B3916799 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid

2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid

Cat. No.: B3916799
M. Wt: 446.4 g/mol
InChI Key: OMRSNRTZMWHYCR-CXUHLZMHSA-N
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Description

2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by the presence of fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of 4-fluoroacetophenone with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.

    Amidation: The chalcone undergoes amidation with an appropriate amine to introduce the formamido group.

    Enamination: The final step involves the enamination of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid lies in its combination of fluorine and trimethoxy groups, which impart distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O7/c1-12(22(28)29)24-21(27)16(9-13-5-7-15(23)8-6-13)25-20(26)14-10-17(30-2)19(32-4)18(11-14)31-3/h5-12H,1-4H3,(H,24,27)(H,25,26)(H,28,29)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRSNRTZMWHYCR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
Reactant of Route 6
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid

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